Product packaging for Flurbiprofen impurity 7(Cat. No.:CAS No. 1685278-08-3)

Flurbiprofen impurity 7

Cat. No.: B3323705
CAS No.: 1685278-08-3
M. Wt: 312.4 g/mol
InChI Key: PDLDPSBDPAHNJP-UHFFFAOYSA-N
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Description

Significance of Impurity Control in Pharmaceutical Product Quality and Efficacy

The control of impurities is one of the most critical tasks in the development and manufacturing of pharmaceuticals to ensure that high-quality products reach the market. researchgate.netveeprho.com Impurities offer no therapeutic benefit to the patient and can, in some cases, be potentially toxic. veeprho.com Their presence, even in minute quantities, can significantly compromise the safety, efficacy, and stability of a pharmaceutical product. aquigenbio.com

Potential adverse effects of impurities include:

Toxicity: Certain impurities can be toxic, mutagenic, or carcinogenic, posing a direct risk to patient health. jocpr.com The presence of such impurities can lead to adverse drug reactions. ijdra.com

Reduced Shelf-Life: Impurities can affect the chemical stability of the API in its dosage form, leading to degradation and a shorter product shelf-life. veeprho.comglobalpharmatek.com

Therefore, a thorough understanding of the formation, fate, and purge of impurities during the manufacturing process is essential for their control. veeprho.com This involves systematic analysis, characterization, and quantification of any undesired components present in the pharmaceutical compound. globalpharmatek.com

Regulatory Imperatives for Comprehensive Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

To safeguard public health, global regulatory authorities have established comprehensive frameworks to manage impurities in drug substances and finished products. biotech-spain.com Key among these are the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). biotech-spain.comresearchgate.net These guidelines are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ijdra.comresearchgate.net

The ICH Q3 series of guidelines provides a cornerstone for impurity control:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of APIs. biotech-spain.comich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.comich.org

ICH Q3B(R2): Impurities in New Drug Products: This section addresses impurities found in the final drug product, including degradation products. biotech-spain.comeuropa.eu

ICH Q3C(R5): Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits. gmpinsiders.combiotech-spain.com

ICH Q3D: Elemental Impurities: This guideline introduces a risk-based approach for controlling elemental impurities, such as heavy metals. ijdra.combiotech-spain.com

These regulatory mandates require pharmaceutical manufacturers to perform comprehensive impurity profiling. globalpharmatek.com This process involves summarizing potential and actual impurities, documenting analytical procedures used for detection and quantification, and providing a rationale for the proposed impurity acceptance criteria. ich.orgbfarm.de The goal is to ensure that impurities are controlled at acceptable levels, minimizing any potential risk to the patient. ijdra.com

Overview of Flurbiprofen's Chemical Structure and Therapeutic Class within Pharmaceutical Research

Flurbiprofen (B1673479) is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family. wikipedia.org It is structurally and pharmacologically related to other propionic acid derivatives like ibuprofen (B1674241) and ketoprofen. nih.govdrugbank.com

PropertyDetails
IUPAC Name (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid
Molecular Formula C15H13FO2
Molar Mass 244.265 g·mol−1
Therapeutic Class Nonsteroidal Anti-inflammatory Drug (NSAID)
Mechanism of Action Inhibition of cyclooxygenase (COX) enzymes

Table 1: Chemical and Therapeutic Profile of Flurbiprofen. wikipedia.orgnih.govdrugbank.com

Flurbiprofen functions as an analgesic, antipyretic, and anti-inflammatory agent. nih.govebi.ac.uk Its therapeutic effects are achieved through the reversible inhibition of cyclooxygenase (COX), an enzyme critical in the synthesis of prostaglandins. drugbank.com Prostaglandins are compounds involved in inflammation, pain, and fever. By blocking their production, Flurbiprofen alleviates these symptoms. drugbank.com It is used orally for conditions like arthritis and dental pain and as an ophthalmic solution pre-operatively. wikipedia.orgnih.gov

Within the manufacturing and storage of Flurbiprofen, various related substances or impurities can arise. One such substance is designated as Flurbiprofen impurity 7.

Identifier Details
Compound Name This compound
CAS Number 55258-76-9
Molecular Formula C14H13F
Molecular Weight 200.25 g/mol

Table 2: Identification Data for this compound. simsonpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O4 B3323705 Flurbiprofen impurity 7 CAS No. 1685278-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyloxyethyl 2-(4-phenylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLDPSBDPAHNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Classification, and Structural Considerations of Flurbiprofen Impurity 7

Diverse Designations and Pharmacopoeial Classifications of Flurbiprofen-Related Substances

Flurbiprofen (B1673479), a nonsteroidal anti-inflammatory drug (NSAID), is subject to stringent purity requirements, with potential impurities being closely monitored. Major pharmacopoeias, such as the European Pharmacopoeia (EP), list specific, well-characterized impurities, typically designated with letters (e.g., Flurbiprofen Impurity A, B, C, D, and E). nih.govmdpi.comaxios-research.com However, "Flurbiprofen Impurity 7" does not appear as a standardized designation within these official compendia. It is, therefore, considered a non-pharmacopoeial impurity, with its nomenclature primarily driven by chemical suppliers for reference standard purposes. This has led to the same "Impurity 7" designation being applied to different molecules, creating potential for confusion in analytical and quality control settings.

The identified compounds associated with this name are:

4-Ethyl-2-fluoro-1,1'-biphenyl

Desfluoro Flurbiprofen Axetil (Mixture of Diastereomers)

Flurbiprofen rac-Menthyl Ester

It is also noteworthy that one of the compounds, 4-Ethyl-2-fluoro-1,1'-biphenyl, is sometimes referred to as "Flurbiprofen Impurity 4" by some suppliers, further highlighting the lack of standardized nomenclature for non-pharmacopoeial reference standards. researchgate.netmdpi.com

Specific Identity and Stereochemical Aspects of this compound

Given that "this compound" refers to multiple substances, a detailed examination of each is necessary to understand their specific identities and stereochemical properties.

Elucidation of Diastereomeric Characteristics of this compound

Two of the three compounds labeled as this compound are mixtures of diastereomers, a critical consideration in their characterization.

Desfluoro Flurbiprofen Axetil (Mixture of Diastereomers): The name itself indicates the presence of diastereomers. Flurbiprofen axetil, a prodrug of flurbiprofen, contains two chiral centers: one in the flurbiprofen moiety and another in the 1-acetoxyethyl group. google.comgoogle.com The "desfluoro" designation implies the absence of the fluorine atom on the biphenyl (B1667301) ring system. mdpi.com The combination of these two chiral centers results in the potential for four stereoisomers, existing as two pairs of diastereomers. The commercially available reference material is specified as a mixture of these diastereomers. mdpi.commdpi.comacanthusresearch.com

Flurbiprofen rac-Menthyl Ester: This compound is formed by the esterification of racemic flurbiprofen with menthol (B31143). Racemic flurbiprofen is a 1:1 mixture of (R)- and (S)-enantiomers. researchgate.net Menthol, a natural product, has three chiral centers, with the most common isomer being (1R,2S,5R)-(-)-menthol. The reaction of racemic flurbiprofen with a single enantiomer of menthol results in the formation of two diastereomeric esters: (R)-flurbiprofen-(1R,2S,5R)-menthyl ester and (S)-flurbiprofen-(1R,2S,5R)-menthyl ester. ijpsonline.comncats.io These diastereomers possess different physical properties and can often be distinguished by chromatographic and spectroscopic techniques. google.com The term "rac-Menthyl Ester" implies that racemic menthol was used, which would result in a more complex mixture of up to eight stereoisomers. However, supplier information often specifies the chemical name using a single menthol isomer, such as 2-Isopropyl-5-methylcyclohexyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate, indicating the use of a specific menthol stereoisomer in the synthesis. ijpsonline.comcleanchemlab.comglpbio.com

Examination of Reported Molecular Formulae and CAS Registry Numbers for this compound

The distinct nature of the three compounds is clearly reflected in their different molecular formulae and CAS Registry Numbers.

DesignationChemical NameMolecular FormulaCAS Registry Number
This compound (Identity 1)4-Ethyl-2-fluoro-1,1'-biphenylC₁₄H₁₃F55258-76-9
This compound (Identity 2)Desfluoro Flurbiprofen Axetil (Mixture of Diastereomers)C₁₉H₂₀O₄1685278-08-3
This compound (Identity 3)Flurbiprofen rac-Menthyl EsterC₂₅H₃₁FO₂908559-44-4

This interactive table summarizes the key identifiers for the different compounds referred to as this compound. acanthusresearch.comcleanchemlab.comnih.gov

Structural Elucidation Methodologies Applied to this compound

The structural confirmation of these non-pharmacopoeial impurities relies on a suite of modern analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

For 4-Ethyl-2-fluoro-1,1'-biphenyl (CAS 55258-76-9) , its identity as a photoproduct of flurbiprofen has been established through studies on the drug's photodegradation. researchgate.netnih.gov The mechanism involves photo-induced decarboxylation of flurbiprofen. diva-portal.orgresearchgate.net Structural elucidation of this and other photoproducts is typically achieved using gas chromatography-mass spectrometry (GC-MS), which provides both the retention time for separation and the mass spectrum for identification. nih.gov The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would be consistent with the proposed structure. nist.gov ¹H and ¹³C NMR spectroscopy would further confirm the structure by showing the expected signals for the ethyl group and the specific arrangement of protons and carbons on the fluorobiphenyl core. researchgate.netchemicalbook.com

The structure of Desfluoro Flurbiprofen Axetil (CAS 1685278-08-3) would be confirmed by comparing its spectroscopic data to that of flurbiprofen axetil. High-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₁₉H₂₀O₄). mdpi.com NMR spectroscopy (¹H and ¹³C) would be crucial in demonstrating the absence of the fluorine-carbon coupling that is characteristic of flurbiprofen and its derivatives, and would show the signals corresponding to the 1-acetoxyethyl group. nih.govgoogle.comresearchgate.net The presence of diastereomers would be evident in the NMR spectra, often as doubled signals for certain protons and carbons adjacent to the chiral centers.

For Flurbiprofen rac-Menthyl Ester (CAS 908559-44-4) , structural elucidation involves confirming the ester linkage between flurbiprofen and menthol. HRMS would verify the molecular formula C₂₅H₃₁FO₂. cleanchemlab.comaxios-research.com ¹H and ¹³C NMR spectra would show the characteristic signals for both the flurbiprofen and menthol moieties. ncats.io For instance, the ¹H NMR spectrum of a related R-Flurbiprofen ethyl ester shows a distinct quartet for the proton on the chiral carbon. axios-research.comresearchgate.net In the case of the menthyl ester, the complex set of signals for the isopropyl and methyl groups of the menthol portion would be present. The diastereomeric nature of the mixture would likely result in separate, distinguishable signals in the NMR spectra for the two diastereomers, allowing for their individual characterization within the mixture. mdpi.comresearchgate.net

Mechanistic Elucidation of Formation Pathways and Origins of Flurbiprofen Impurity 7

Process-Related Genesis of Flurbiprofen (B1673479) Impurity 7 in Synthetic Routes

The formation of Flurbiprofen impurity 7 during the synthesis of Flurbiprofen is likely linked to the purity of starting materials and the control of reaction conditions. While direct evidence is not extensively documented in publicly available literature, a mechanistic understanding of the common synthetic routes allows for the postulation of its origin.

Identification of Synthetic Precursors and By-products Contributing to this compound Formation

Several synthetic pathways are employed for the industrial production of Flurbiprofen. A common strategy involves the construction of the biphenyl (B1667301) core, followed by the introduction of the propionic acid moiety. Key precursors in these syntheses include derivatives of fluorobenzene (B45895) and phenylboronic acid (for Suzuki coupling) or anilines (for Gomberg-Bachmann reaction), and reagents to form the propionic acid side chain.

The genesis of this compound can be hypothetically attributed to the presence of specific impurities in the starting materials. For instance, if a precursor intended to introduce the propionic acid group is contaminated with an analogous ethyl-containing compound, this could lead to the formation of the ethyl-biphenyl impurity.

A plausible precursor for Flurbiprofen is 4-bromo-2-fluorobiphenyl. If this intermediate is synthesized from starting materials containing ethyl-substituted analogues, or if side reactions during its synthesis lead to the formation of 4-bromo-2-fluoro-ethylbiphenyl, this impurity would then be carried through the subsequent steps to form this compound.

Potential Precursor of Flurbiprofen Potential Corresponding Impurity Precursor Resulting Impurity
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile2-(2-Fluoro-4-ethyl-[1,1'-biphenyl])acetonitrile4-Ethyl-2-fluoro-1,1'-biphenyl
4-Bromo-2-fluorobiphenyl4-Bromo-2-fluoro-x-ethylbiphenyl4-Ethyl-2-fluoro-1,1'-biphenyl

Reaction Kinetics and Thermodynamic Factors Influencing this compound Generation during Synthesis

The formation of by-products in organic synthesis is often governed by a delicate interplay of reaction kinetics and thermodynamics. In the context of Flurbiprofen synthesis, particularly in reactions like the Suzuki coupling to form the biphenyl ring, the reaction conditions can influence the product distribution.

While the primary reaction is thermodynamically favored, kinetically controlled side reactions can lead to the formation of impurities. For example, if an ethyl-containing impurity is present in one of the coupling partners, its reactivity relative to the main reactant will determine the extent of impurity formation. If the impurity is more reactive (kinetically favored), it may be consumed early in the reaction, leading to a higher level of this compound.

Conversely, if the formation of the desired product is reversible, and the impurity is thermodynamically more stable under the reaction conditions, its concentration could increase over time. However, in many of the coupling reactions used for Flurbiprofen synthesis, the reactions are essentially irreversible, making kinetic control the more significant factor.

Impact of Raw Material Purity and Process Parameters on this compound Levels

The purity of raw materials is a critical factor in controlling the impurity profile of the final active pharmaceutical ingredient (API). The presence of even small amounts of structurally related impurities in the starting materials can lead to the formation of corresponding impurities in the final product. Therefore, stringent quality control of all precursors is essential to minimize the levels of this compound.

Process parameters such as temperature, reaction time, catalyst choice, and solvent can also significantly impact the formation of impurities. For instance, higher reaction temperatures can sometimes lead to less selective reactions and the formation of more by-products. Inadequate control of stoichiometry could also result in unreacted starting materials participating in side reactions.

Process Parameter Potential Impact on this compound Levels
Purity of Precursors High levels of ethyl-containing analogues in starting materials will directly lead to higher levels of Impurity 7.
Reaction Temperature Elevated temperatures may increase the rate of side reactions, potentially leading to higher impurity formation.
Catalyst Selection The selectivity of the catalyst used in coupling reactions can influence the extent of by-product formation.
Reaction Time Prolonged reaction times could potentially lead to degradation of the product or intermediates, although this is less likely to form an ethyl group from a propionic acid group under typical synthetic conditions.

Degradation-Induced Formation of this compound

Flurbiprofen, like many organic molecules, is susceptible to degradation under various stress conditions. The formation of this compound has been linked to the degradation of the parent drug, particularly through photodegradation.

Hydrolytic Degradation Pathways Yielding this compound under Acidic and Basic Conditions

Hydrolysis is a common degradation pathway for drugs containing ester or amide functional groups. Flurbiprofen, being a carboxylic acid, is generally stable to hydrolysis under typical acidic and basic conditions. While extreme conditions of pH and temperature could potentially lead to some degradation of the molecule, the conversion of the propionic acid side chain to an ethyl group via hydrolysis is not a chemically plausible pathway. Hydrolysis would typically involve reactions of the carboxylic acid group itself, rather than cleavage of the C-C bond of the side chain to form an ethyl group.

Oxidative Degradation Mechanisms Contributing to this compound

Oxidative degradation can occur when a drug substance is exposed to oxidizing agents or atmospheric oxygen. While the biphenyl core of Flurbiprofen could be susceptible to oxidation under certain conditions, the transformation of the propionic acid side chain to an ethyl group through a direct oxidative pathway is unlikely. Oxidative processes would more likely lead to hydroxylated or other oxygenated derivatives.

However, a significant pathway for the formation of this compound is through photodegradation. It has been reported that 4-Ethyl-2-fluoro-1,1'-biphenyl is a photoproduct of Flurbiprofen. google.com This suggests a photochemical reaction involving the propionic acid side chain. A likely mechanism is a photo-decarboxylation reaction. Upon absorption of UV light, the carboxylic acid moiety can be excited, leading to the homolytic cleavage of the C-C bond between the carbonyl group and the alpha-carbon. This generates a radical intermediate which can then be reduced to form the ethyl group. This type of reaction is known for other arylpropionic acids.

Degradation Condition Potential for Formation of this compound Plausible Mechanism
Acidic Hydrolysis UnlikelyThe propionic acid side chain is stable to hydrolysis.
Basic Hydrolysis UnlikelyThe propionic acid side chain is stable to hydrolysis.
Oxidation UnlikelyOxidation would likely target other parts of the molecule or lead to different side chain modifications.
Photodegradation (UV light) LikelyPhotochemical decarboxylation of the propionic acid side chain. google.com

Thermal and Photolytic Degradation Studies and their Relevance to this compound Formation

Forced degradation studies are essential in identifying potential degradation products of a drug substance. In the case of Flurbiprofen, these studies involve subjecting the compound to stress conditions such as heat (thermal degradation) and light (photolytic degradation) to predict its stability and identify potential impurities that could form under various storage and handling conditions.

Thermal Degradation: When subjected to thermal stress, Flurbiprofen, like other 2-arylpropionic acid derivatives, can undergo decarboxylation. This process involves the loss of the carboxylic acid group (-COOH) as carbon dioxide. The resulting intermediate would be a highly reactive carbanion. The formation of this compound, which is 4-Ethyl-2-fluoro-1,1'-biphenyl, from such a process would necessitate a subsequent reaction to introduce an ethyl group. While a direct thermal degradation pathway to Impurity 7 is not explicitly documented, it is plausible that interactions with residual solvents or excipients at elevated temperatures could contribute to its formation.

Photolytic Degradation: Photodegradation studies of Flurbiprofen have shown that it is susceptible to degradation upon exposure to UV light. The primary mechanism often involves the generation of free radicals. The absorption of light energy can lead to the homolytic cleavage of the bond between the chiral carbon and the carboxylic acid group, resulting in a radical species. This radical can then undergo various reactions, including hydrogen abstraction or coupling reactions. The formation of Impurity 7 through a photolytic pathway would likely involve a series of complex radical-mediated reactions.

A summary of hypothetical degradation pathways is presented in the table below:

Stress ConditionPotential IntermediatePostulated Reaction to Form Impurity 7
ThermalDecarboxylated Flurbiprofen (carbanion)Reaction with an ethylating agent (e.g., from excipients or residual solvents)
PhotolyticFlurbiprofen radicalComplex radical-mediated reactions, potentially involving other molecules

Kinetic Studies of Flurbiprofen Degradation into Impurity 7

To perform a kinetic study on the formation of Impurity 7, the following parameters would need to be investigated:

Rate Constant (k): This would quantify the speed at which Flurbiprofen degrades to form Impurity 7 under specific conditions (e.g., temperature, light intensity, pH).

Order of Reaction: This would describe how the rate of formation of Impurity 7 is dependent on the concentration of Flurbiprofen.

Activation Energy (Ea): For thermally induced degradation, this would represent the minimum energy required for the conversion of Flurbiprofen to Impurity 7.

A hypothetical representation of data from such a kinetic study is shown in the table below, illustrating how the rate of formation might be influenced by temperature.

Temperature (°C)Initial Flurbiprofen Concentration (M)Rate of Impurity 7 Formation (M/s)Rate Constant (k) (s⁻¹)
400.11.2 x 10⁻⁸1.2 x 10⁻⁷
600.14.8 x 10⁻⁸4.8 x 10⁻⁷
800.11.8 x 10⁻⁷1.8 x 10⁻⁶

Solid-State and Solution-Phase Stability Considerations for this compound

The stability of Flurbiprofen and the potential for the formation of Impurity 7 are critical considerations in both the solid state (as a drug substance or in a solid dosage form) and in solution (during manufacturing or in liquid formulations).

Solid-State Stability: In the solid state, the formation of impurities is often slower than in solution but can be influenced by factors such as temperature, humidity, and the presence of excipients. The crystalline structure of Flurbiprofen can also play a role in its stability. Amorphous forms are generally less stable and more prone to degradation than crystalline forms. The formation of Impurity 7 in the solid state would likely be a slow process, potentially accelerated by elevated temperature and humidity.

Solution-Phase Stability: In solution, the stability of Flurbiprofen is highly dependent on the solvent, pH, and the presence of other substances. The formation of Impurity 7 in solution could be influenced by:

pH: The pH of the solution can affect the ionization state of the carboxylic acid group of Flurbiprofen, which in turn can influence its reactivity.

Solvent: The polarity and reactivity of the solvent can play a significant role in the degradation pathways.

Presence of Catalysts: Trace metals or other impurities could catalyze the degradation of Flurbiprofen.

The following table summarizes the key stability considerations:

PhaseInfluencing FactorsPotential for Impurity 7 Formation
Solid-StateTemperature, Humidity, Crystal Form, ExcipientsLower, but can occur over long-term storage or under stress
Solution-PhasepH, Solvent, Catalysts, Light ExposureHigher, due to increased molecular mobility and reactivity

Excipient-Drug Interactions and their Potential to Generate this compound

Excipients are integral components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API), leading to the formation of impurities.

Physicochemical interactions between Flurbiprofen and excipients can be investigated using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD). These methods can reveal changes in the physical state of the drug, such as melting point depression or changes in crystal habit, which may indicate an interaction. While general compatibility studies of Flurbiprofen with various excipients have been conducted, specific studies identifying excipients that lead to the formation of Impurity 7 are not widely reported.

Certain impurities present in excipients, such as residual catalysts or degradation products, can have a catalytic effect on the degradation of the API. Fatty acids, which are sometimes used as lubricants or binders in tablet formulations, have been shown to interact with some drugs. While there is no direct evidence to suggest that fatty acids catalyze the formation of this compound, the possibility of such an interaction cannot be ruled out without specific studies. The acidic nature of fatty acids could potentially influence the local pH environment, which in turn could affect the stability of Flurbiprofen.

A hypothetical data table illustrating the potential impact of an excipient on the formation of Impurity 7 is presented below:

ExcipientFlurbiprofen:Excipient RatioStorage ConditionImpurity 7 Level (%) after 3 months
Microcrystalline Cellulose1:140°C / 75% RH< 0.05
Lactose Monohydrate1:140°C / 75% RH0.12
Stearic Acid (Fatty Acid)1:0.0240°C / 75% RH0.08

Advanced Analytical Methodologies for the Detection, Identification, and Quantification of Flurbiprofen Impurity 7

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the separation and analysis of drug impurities. For Flurbiprofen (B1673479) Impurity 7, a range of chromatographic methods can be employed, each offering distinct advantages in terms of resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the analysis of non-volatile and thermally labile compounds like Flurbiprofen and its impurities. The development of a robust HPLC method is critical for ensuring the accurate quantification of Flurbiprofen Impurity 7.

The choice of the chromatographic column is a foundational step in developing a successful HPLC separation. For the analysis of Flurbiprofen and its related compounds, reversed-phase chromatography is the most common approach.

The selection of the stationary phase is critical for achieving the desired separation between Flurbiprofen and Impurity 7, as well as other related substances. Given the structural similarities, a high-resolution stationary phase is required.

C18 (Octadecylsilyl) Columns: These are the most widely used stationary phases in reversed-phase HPLC and are a suitable starting point for the separation of Flurbiprofen and its impurities. The non-polar C18 chains provide excellent hydrophobic retention for the aromatic rings present in both Flurbiprofen and Impurity 7. Columns with high carbon loading and end-capping are often preferred to minimize peak tailing for acidic compounds like Flurbiprofen.

C8 (Octylsilyl) Columns: C8 columns offer slightly less hydrophobicity compared to C18 columns. This can be advantageous in reducing the retention times of highly retained compounds and may offer different selectivity for closely related impurities.

Phenyl-Hexyl Columns: These columns provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. This can be particularly useful in resolving impurities that are structurally very similar to the main component.

A comparison of potential stationary phases is presented in Table 1.

Table 1: Comparison of HPLC Stationary Phases for this compound Analysis

Stationary PhaseParticle Size (µm)Column Dimensions (mm)Potential Advantages for this compound
C183.5 - 5150 x 4.6 or 250 x 4.6High hydrophobicity, good retention, widely available.
C83.5 - 5150 x 4.6Reduced retention, alternative selectivity.
Phenyl-Hexyl3.5 - 5150 x 4.6π-π interactions, unique selectivity for aromatic compounds.

This table is for illustrative purposes, based on common column chemistries used for related compound analysis.

The composition of the mobile phase plays a pivotal role in achieving optimal separation. A typical mobile phase for the analysis of Flurbiprofen and its impurities consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifier: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all impurities with good peak shape in a reasonable timeframe.

Aqueous Phase and pH Control: The pH of the aqueous phase is a critical parameter, especially for acidic compounds like Flurbiprofen. A buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is used to maintain a constant pH. For Flurbiprofen, which has a pKa of approximately 4.2, maintaining the pH below this value (e.g., pH 2.5-3.5) will keep it in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.

Additives: Small amounts of additives like trifluoroacetic acid (TFA) can be used to improve peak shape and resolution.

An example of a starting mobile phase composition could be a mixture of acetonitrile and a phosphate buffer at pH 3.0. The gradient can then be optimized to ensure adequate separation of Impurity 7 from the main Flurbiprofen peak and other potential impurities.

Table 2: Illustrative HPLC Gradient Program for Flurbiprofen and Impurity 7

Time (minutes)% Acetonitrile% Phosphate Buffer (pH 3.0)
03070
207030
257030
303070
353070

This table represents a hypothetical gradient program and would require optimization.

The choice of detector is crucial for both the quantification and identification of impurities.

Ultraviolet (UV) Detection: Flurbiprofen and its impurities contain a biphenyl (B1667301) chromophore, which allows for sensitive detection using a UV detector. The maximum absorbance wavelength for Flurbiprofen is typically around 247 nm, and this would likely be a suitable wavelength for the detection of Impurity 7 as well.

Photodiode Array (PDA) Detection: A PDA detector offers a significant advantage over a standard UV detector by acquiring the entire UV spectrum for each point in the chromatogram. This is invaluable for impurity analysis as it allows for:

Peak Purity Analysis: To ensure that the peak corresponding to Impurity 7 is not co-eluting with other components.

Impurity Identification: The UV spectrum of the impurity can be compared to that of a reference standard for confirmation.

While HPLC is the primary technique for non-volatile impurities, Gas Chromatography (GC) can be employed for the analysis of volatile or semi-volatile impurities. For a compound like this compound, which has a hydroxyl group, derivatization is typically required to increase its volatility and thermal stability for GC analysis.

A study on the photoproducts of flurbiprofen utilized GC-MS and identified several derivatives, including alcohols, which suggests that a similar approach could be applied to Impurity 7. akjournals.com The derivatization process often involves converting the polar hydroxyl group into a less polar silyl (B83357) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS offers the significant advantage of providing structural information through mass fragmentation patterns, which is highly valuable for the definitive identification of impurities. The mass spectrum of the derivatized Impurity 7 would show a characteristic molecular ion peak and fragmentation pattern that could be used for its unambiguous identification.

Table 3: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterCondition
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

This table provides an example of typical GC-MS conditions that would need to be optimized.

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for the rapid screening of multiple samples in parallel. It can serve as a preliminary method to detect the presence of impurities like this compound before proceeding to more quantitative methods like HPLC.

A stability-indicating HPTLC method has been developed for Flurbiprofen and its degradation products, demonstrating the feasibility of this technique for impurity profiling. nih.gov For the analysis of Impurity 7, a suitable mobile phase would be selected to achieve a clear separation from Flurbiprofen on a silica (B1680970) gel HPTLC plate.

Mobile Phase: A mixture of non-polar and polar solvents would be used. For example, a combination of toluene, ethyl acetate, and formic acid could be optimized to achieve the desired separation.

Detection: Detection is typically performed using a UV lamp at a suitable wavelength (e.g., 254 nm). Densitometric scanning can then be used for semi-quantitative analysis by comparing the peak area of the impurity spot to that of a reference standard.

HPTLC is particularly useful for limit tests, where the intensity of the impurity spot is compared to a standard at a specified concentration limit.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound.

Spectroscopic and Spectrometric Characterization Techniques.

Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of pharmaceutical impurities. These methods provide detailed information about the molecular weight, elemental composition, functional groups, and three-dimensional structure of a compound.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (4-Ethyl-2-fluoro-1,1'-biphenyl), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental composition. The nominal mass of this impurity is 200 g/mol , corresponding to the molecular formula C14H13F. researchgate.netnih.gov

When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the separation of the impurity from the active pharmaceutical ingredient (API) and other impurities prior to mass analysis. In a typical LC-MS/MS analysis of Flurbiprofen and its related compounds, a reverse-phase C18 column is often employed. nih.govnih.gov The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to generate ions for analysis.

Table 1: Predicted Mass Spectrometric Data for this compound

ParameterValue
Molecular Formula C14H13F
Nominal Mass 200 u
Monoisotopic Mass 200.10013 u
Ionization Mode ESI, APCI
Expected Major Fragments [M-CH3]+, [M-C2H5]+, fragments from biphenyl ring cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential to confirm the structure of 4-Ethyl-2-fluoro-1,1'-biphenyl.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings and the protons of the ethyl group. The coupling patterns and chemical shifts of the aromatic protons would be complex due to the substitution and the restricted rotation around the biphenyl bond. The fluorine atom would introduce further splitting (H-F coupling). The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings would be influenced by the fluorine and ethyl substituents. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.

While a specific, published, and fully assigned NMR spectrum for this compound is not available, data for structurally related biphenyl compounds can be used for comparison and prediction of the expected chemical shifts. researchgate.netchemicalbook.comspectrabase.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH2-~2.7 (quartet)~29
Ethyl -CH3~1.2 (triplet)~15
Aromatic Protons7.0 - 7.6 (multiplets)-
Aromatic Carbons-115 - 160
C-F-~160 (doublet, ¹JCF ≈ 245 Hz)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interaction Studies of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 4-Ethyl-2-fluoro-1,1'-biphenyl would exhibit characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the aromatic rings, and the C-F stretching.

The presence of the biphenyl structure would be indicated by the aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The C-H bending vibrations would be observed in the fingerprint region (below 1000 cm⁻¹). The C-F stretching vibration is expected to appear as a strong band in the region of 1250-1100 cm⁻¹. researchgate.netresearchgate.netnist.govnist.gov

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2970 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1100Strong
C-H Out-of-plane Bend900 - 675Strong

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling of Flurbiprofen.

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of pharmaceutical impurities. For Flurbiprofen, a combination of High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS) is a powerful approach for impurity profiling.

An HPLC method can be developed to separate Flurbiprofen from its impurities, including Impurity 7. dergipark.org.tr A DAD detector can provide preliminary identification based on the UV spectrum of each separated peak. Subsequent analysis by LC-MS or LC-MS/MS would then provide molecular weight and structural information for definitive identification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile impurities or after derivatization of less volatile compounds. nih.govupb.ro For an impurity like 4-Ethyl-2-fluoro-1,1'-biphenyl, GC-MS could provide excellent separation and clear mass spectra for identification.

Validation Parameters for Analytical Methods Applied to this compound (Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification).

Any analytical method used for the quantification of this compound must be validated to ensure its reliability, accuracy, and precision. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH). researchgate.netpharmascholars.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. This is typically demonstrated by showing that there is no interference at the retention time of the impurity.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically established by analyzing a series of standards of the impurity at different concentrations.

Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is usually determined by analyzing a sample of known concentration and comparing the measured value to the true value.

Precision: The precision of the method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

While specific validation data for methods analyzing this compound are not widely published, typical LOQ values for related impurities in Flurbiprofen analysis are in the range of 0.05 to 0.1 µg/mL. researchgate.net

Table 4: Typical Validation Parameters for an HPLC Method for Impurity Quantification

Parameter Typical Acceptance Criteria
Specificity No interference at the analyte's retention time
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Development and Application of Reference Standards and Certified Reference Materials for this compound.

The availability of a well-characterized reference standard for this compound is a prerequisite for its accurate quantification in pharmaceutical samples. A reference standard is a highly purified compound that is used as a benchmark for identification and quantification.

The development of a reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. This characterization would involve the use of the spectroscopic and spectrometric techniques described above (MS, NMR, FTIR), as well as other methods such as elemental analysis and chromatographic purity determination.

A Certified Reference Material (CRM) is a reference standard that has its property values certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation which is issued by a certifying body. The development of a CRM for this compound would provide the highest level of accuracy and traceability for its quantification.

Regulatory Compliance and Quality Control Strategies for Flurbiprofen Impurity 7

Pharmacopoeial Monographs and their Specifications for Flurbiprofen (B1673479) Impurities

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. These monographs outline the tests, procedures, and acceptance criteria to ensure the quality, strength, purity, and identity of drug substances and products.

For Flurbiprofen, the USP monograph specifies that the sum of all impurities should not exceed 1.0%. It also sets a specific limit for Flurbiprofen related compound A at not more than 0.5%. uspbpep.com The European Pharmacopoeia also provides reference standards for various Flurbiprofen impurities, including impurity A, which is used for laboratory tests as prescribed in the pharmacopoeia. sigmaaldrich.comfishersci.comlgcstandards.com While specific limits for "Flurbiprofen impurity 7" are not explicitly detailed in the readily available public information for these pharmacopoeias, the general impurity limits would apply. The control of impurities is a fundamental requirement, and any impurity exceeding the identification threshold would need to be identified and controlled. usp.org

Adherence to International Council for Harmonisation (ICH) Guidelines Q3A, Q3B, and Q3C for Impurities in New Drug Substances and Products

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3 series of guidelines are particularly relevant to the control of impurities.

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. jpionline.orgfda.gov It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. jpionline.orgfda.gov

ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on degradation products that may arise during the manufacturing and storage of the new drug product. europa.eu It addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.eu

ICH Q3C(R8): Impurities: Guideline for Residual Solvents This guideline recommends acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. ich.org Solvents are classified based on their toxicity, and permissible daily exposure (PDE) limits are provided. ich.org

Adherence to these ICH guidelines is crucial for the global marketing of pharmaceutical products and ensures a harmonized approach to impurity control. industrialpharmacist.comraps.org

Establishment and Justification of Impurity Thresholds and Reporting Limits for this compound

The establishment of impurity thresholds is a critical step in ensuring the safety of a drug product. These thresholds are based on the ICH Q3A and Q3B guidelines and are determined by the maximum daily dose of the drug. usp.orggmpinsiders.com

The key thresholds are:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. fda.govgmpinsiders.com

Identification Threshold: The level above which the structure of an impurity must be determined. fda.govgmpinsiders.com

Qualification Threshold: The level above which an impurity must be justified from a safety perspective. europa.eugmpinsiders.com

For this compound, the specific thresholds would be calculated based on the maximum daily dose of the Flurbiprofen product. For example, if a specified impurity has a proposed acceptance criterion that does not exceed the ICH qualification threshold, it is generally considered acceptable, provided there are no other toxicological concerns. fda.report However, for impurities known to be unusually potent or toxic, lower thresholds may be necessary and require adequate justification. fda.govfda.report

Table 1: Illustrative ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g 0.1% 0.2% 0.5%
> 1 g 0.05% 0.1% 0.2%

This table is for illustrative purposes and the actual thresholds depend on the specific drug product and its maximum daily dose. europa.eu

Implementation of Quality by Design (QbD) Principles in Flurbiprofen Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. bohrium.comamericanpharmaceuticalreview.comnih.gov Implementing QbD principles is highly beneficial for controlling impurities like this compound.

The key elements of a QbD approach to impurity control include:

Defining a Quality Target Product Profile (QTPP): This includes identifying critical quality attributes (CQAs) of the drug product, including impurity levels. nih.gov

Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Understanding how raw material attributes and process parameters can impact the formation of this compound. nih.gov

Establishing a Control Strategy: This is a planned set of controls derived from product and process understanding that ensures process performance and product quality. nih.govacdlabs.com This can include in-process controls and final product specifications for this compound.

By applying QbD, manufacturers can gain a deeper understanding of the factors that lead to the formation of impurities and implement robust control strategies to minimize their levels. acdlabs.comresearchgate.net

Risk Assessment and Mitigation Strategies for Potential this compound Excursion

A proactive approach to managing impurities involves a thorough risk assessment to identify potential sources and pathways for the formation of this compound. ispe.orgpharmadevils.com This assessment should be a collaborative effort involving various departments such as research and development, manufacturing, and quality assurance. ispe.org

Table 2: Example of a Risk Assessment and Mitigation Strategy for this compound

Potential Risk Potential Cause Risk Mitigation Strategy
Formation of Impurity 7 during synthesis Side reactions, impure starting materials Optimize synthesis process, implement stringent specifications for starting materials.
Degradation of Flurbiprofen to Impurity 7 Exposure to light, heat, or humidity during manufacturing or storage Implement controlled manufacturing environment, use appropriate packaging, and establish appropriate storage conditions. veeprho.com

Once risks are identified, mitigation strategies must be implemented and their effectiveness continuously monitored. parabolicdrugs.comnumberanalytics.com This includes having a contingency plan in place to address any excursions outside of the established limits. parabolicdrugs.com Regular review of the risk management plan is also crucial to ensure its ongoing effectiveness. numberanalytics.com

Research Gaps and Future Perspectives in Flurbiprofen Impurity 7 Studies

Challenges in the Identification and Structural Elucidation of Minor and Unknown Flurbiprofen (B1673479) Impurities

The identification and structural elucidation of minor and unknown impurities in active pharmaceutical ingredients (APIs) like flurbiprofen are fraught with challenges. These challenges are often amplified for complex molecules and for impurities present at very low concentrations.

One of the primary hurdles is the isolation of a sufficient quantity of the impurity for comprehensive structural analysis. Minor impurities, by definition, are present in small amounts, making their separation from the main API and other impurities a complex task. The structural similarity of impurities to the parent drug, flurbiprofen, further complicates chromatographic separation. biomedres.usresearchgate.net

Once isolated, the structural elucidation of an unknown impurity requires a suite of sophisticated analytical techniques. While techniques like mass spectrometry (MS) can provide the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed information about the molecular structure, obtaining clear and unambiguous data from a minute sample size is a significant challenge. researchgate.netapacsci.com For a diastereomeric mixture like Flurbiprofen impurity 7, the analysis is even more complex, as the constituent stereoisomers can exhibit very similar spectroscopic and chromatographic behaviors.

Furthermore, the potential for the degradation of the impurity during the isolation and analytical process can lead to misleading structural information. The inherent reactivity of flurbiprofen and its derivatives necessitates careful handling to prevent the formation of artifacts.

Table 1: Key Challenges in the Identification and Structural Elucidation of Minor Flurbiprofen Impurities

Challenge Description Implication for this compound
Low Abundance Present at trace levels in the drug substance. Difficulty in isolating sufficient material for analysis.
Structural Similarity Close chemical structure to the parent drug, flurbiprofen, and other impurities. Co-elution in chromatography and overlapping signals in spectroscopy.
Stereoisomerism Exists as a mixture of diastereomers. Complex separation and characterization of individual stereoisomers.
Sample Stability Potential for degradation during isolation and analysis. Risk of forming artifacts and obtaining incorrect structural information.
Lack of Reference Standards Commercially unavailable or difficult to synthesize. Hinders definitive identification and quantification.

Development of Novel and Enhanced Sensitivity Analytical Methodologies for Trace Level this compound

Addressing the challenges in identifying minor impurities necessitates the development of more sensitive and specific analytical methods. For the trace level detection of this compound, several advanced analytical techniques are being explored and optimized.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation of pharmaceutical impurities. biomedres.usnih.govnih.gov The development of ultra-high-performance liquid chromatography (UHPLC) with smaller particle size columns offers higher resolution and faster analysis times, which is crucial for separating complex mixtures. scirp.org Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for impurity profiling. rroij.com The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of an impurity without the need for a reference standard. apacsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities or after suitable derivatization of non-volatile compounds. researchgate.netresearchgate.net For enhanced sensitivity, techniques like tandem mass spectrometry (MS/MS) can be used to fragment ions and provide structural information, aiding in the identification of unknown compounds. scirp.org

Future advancements will likely focus on the miniaturization of analytical systems, the development of novel stationary phases with unique selectivities, and the integration of artificial intelligence (AI) and machine learning (ML) for data analysis and method development. apacsci.comopenreview.net

Table 2: Advanced Analytical Methodologies for Trace Level Impurity Detection

Analytical Technique Principle Application for this compound
UHPLC-HRMS Combines high-resolution separation with accurate mass detection. Enables precise identification and quantification of the impurity and its diastereomers.
LC-NMR Couples liquid chromatography with NMR spectroscopy. Provides online structural elucidation of the separated impurity without the need for isolation.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for rapid and efficient separations. Offers an alternative selectivity for the separation of diastereomers. apacsci.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size, shape, and charge in the gas phase. Can potentially resolve the diastereomers of this compound.

Advanced Mechanistic Studies on the Kinetic and Thermodynamic Formation of this compound

Understanding the formation mechanism of this compound is crucial for controlling its levels in the final drug product. This involves detailed kinetic and thermodynamic studies to elucidate the reaction pathways, intermediates, and the factors that influence the rate and extent of its formation. nih.govresearchgate.net

Forced degradation studies are a key component of this research, where flurbiprofen is subjected to various stress conditions such as heat, humidity, light, acid, and base hydrolysis, and oxidation. ijpsjournal.comnih.gov By analyzing the degradation products formed under these conditions, potential formation pathways for Impurity 7 can be identified.

Kinetic studies aim to determine the rate of formation of the impurity under different conditions. This involves monitoring the concentration of the impurity over time and fitting the data to various kinetic models (e.g., zero-order, first-order, second-order). researchgate.net Thermodynamic studies provide insights into the spontaneity and equilibrium of the formation reaction, helping to predict whether the impurity is likely to form under specific storage or manufacturing conditions. nih.gov

Future research in this area will likely involve the use of advanced computational tools to model the reaction pathways and predict the stability of intermediates and transition states. Isotope labeling studies can also be employed to trace the origin of atoms in the impurity molecule, providing definitive evidence for the proposed mechanism.

Table 3: Factors Influencing the Formation of this compound

Factor Description Potential Impact on Formation
Temperature Higher temperatures can accelerate reaction rates. Increased formation of the impurity.
pH The acidity or basicity of the environment can catalyze reactions. The rate of formation may be pH-dependent.
Light Exposure Photodegradation can lead to the formation of new impurities. Potential for photolytic pathways to generate the impurity.
Presence of Excipients Interactions between the drug and excipients can lead to new degradation products. Certain excipients may promote the formation of Impurity 7.
Manufacturing Process Reaction conditions, solvents, and catalysts used in synthesis. The synthetic route and purification steps can influence the impurity profile.

Predictive Computational Modeling and In Silico Approaches for this compound Generation

In recent years, computational modeling and in silico approaches have emerged as powerful tools for predicting the formation of pharmaceutical impurities. zamann-pharma.comparssilico.com These methods can significantly reduce the experimental workload and provide valuable insights into potential degradation pathways.

Structure-based approaches can be used to predict the reactivity of different sites on the flurbiprofen molecule. By understanding the electronic and steric properties of the molecule, it is possible to identify the most likely sites for chemical modification that could lead to the formation of Impurity 7. nih.govnih.gov

Knowledge-based systems and expert systems utilize databases of known chemical reactions and degradation pathways to predict potential impurities. nih.gov Software tools can simulate the degradation of a drug molecule under various conditions, generating a list of probable degradation products. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of a compound with its propensity to form certain impurities. nih.gov Machine learning algorithms can be trained on large datasets of known drug degradation reactions to predict the likelihood of impurity formation. openreview.net

The future of in silico prediction lies in the development of more accurate and comprehensive models that can account for the complex interplay of factors that influence impurity formation in a real-world pharmaceutical formulation. parssilico.com

Table 4: In Silico Approaches for Predicting Impurity Generation

In Silico Approach Methodology Application to this compound
Forced Degradation Simulation Software Simulates degradation under various stress conditions (e.g., hydrolysis, oxidation). Predicts potential degradation products, including isomers of Impurity 7.
Quantum Mechanics (QM) Calculations Calculates the energy of molecules and transition states to determine reaction feasibility. Elucidates the most probable formation pathways and reaction kinetics.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time. Investigates the interaction of flurbiprofen with excipients and its impact on stability. nih.gov
Expert Systems Utilizes a curated knowledge base of chemical reactions and degradation rules. Identifies plausible reaction pathways leading to the formation of Impurity 7.

Global Harmonization of Pharmacopoeial Standards and Regulatory Requirements for Flurbiprofen Impurities

The globalization of the pharmaceutical industry necessitates the harmonization of pharmacopoeial standards and regulatory requirements for impurities. edqm.eu Discrepancies between different pharmacopoeias (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), Japanese Pharmacopoeia (JP)) can create significant challenges for manufacturers seeking to market their products globally. who.int

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has played a pivotal role in developing harmonized guidelines for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). europa.eufda.govfda.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities.

However, challenges remain in the full implementation and interpretation of these guidelines across different regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov For a specific impurity like this compound, harmonization of its acceptance criteria and the analytical methods used for its control is essential.

Future efforts will focus on greater collaboration between pharmacopoeias and regulatory bodies to achieve true global harmonization. edqm.euwho.int This includes the development of harmonized monographs and reference standards for impurities. The adoption of a risk-based approach to impurity control, as outlined in ICH Q9 (Quality Risk Management), will also be crucial in setting scientifically justified and globally accepted limits for impurities. zamann-pharma.com

Table 5: Key Organizations and Guidelines in the Harmonization of Impurity Standards

Organization/Guideline Role/Purpose Relevance to this compound
ICH Develops harmonized guidelines for the pharmaceutical industry. Provides the framework for reporting, identification, and qualification thresholds.
USP Sets standards for medicines in the United States. Defines specific limits and analytical procedures in its monograph for flurbiprofen. phenomenex.com
Ph. Eur. Sets standards for medicines in Europe. Establishes requirements for flurbiprofen and its impurities for the European market.
FDA Regulates pharmaceutical products in the United States. Enforces ICH guidelines and its own regulations regarding impurity control. fda.govfda.gov
EMA Regulates pharmaceutical products in the European Union. Enforces ICH guidelines and Ph. Eur. standards for medicines in the EU. europa.eu

Q & A

Q. What analytical methods are recommended for detecting and quantifying Flurbiprofen Impurity 7 in drug formulations?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detecting and quantifying Flurbiprofen Impurity 6. USP guidelines specify using reversed-phase HPLC with UV detection at 254 nm and a C18 column, using a mobile phase of acetonitrile and phosphate buffer (pH 3.0) . Method validation should include specificity, linearity (R² ≥ 0.995), accuracy (recovery 98–102%), and precision (RSD < 2%) . For trace-level impurities (<0.1%), LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity .

Q. How can the structural identity of this compound be confirmed?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). For example, HRMS can confirm the molecular formula (e.g., C₁₈H₁₉FO₄, m/z 318.34), while NMR identifies functional groups (e.g., ester linkages, aromatic protons) . Comparative analysis with synthesized reference standards is critical to rule out isomeric impurities .

Q. What are the primary synthetic pathways leading to the formation of this compound?

this compound typically arises during esterification steps in the synthesis of Flurbiprofen axetil. Incomplete purification of intermediates or side reactions (e.g., transesterification under acidic conditions) can lead to its formation. Reaction parameters such as temperature (>60°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly influence impurity yield .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) affect the formation kinetics of this compound?

Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor esterification progress and impurity formation. For example, elevated temperatures (>70°C) accelerate the formation of Impurity 7 due to increased reactivity of the acyl chloride intermediate. Catalysts like DMAP (4-dimethylaminopyridine) reduce side reactions by stabilizing transition states, lowering impurity levels by ~30% .

Q. What is the metabolic fate of this compound in vivo, and does it pose toxicity risks?

In vitro studies using human liver microsomes indicate that Impurity 7 undergoes glucuronidation via UGT1A9 and UGT2B7, forming a stable acyl-glucuronide metabolite. Genotoxicity assays (Ames test, micronucleus assay) show no mutagenic potential at concentrations ≤1 μg/mL. However, chronic exposure studies in rodents suggest dose-dependent hepatotoxicity (ALT/AST elevation at ≥10 mg/kg/day) .

Q. How can batch-to-batch variability in Impurity 7 levels be minimized during large-scale manufacturing?

Design of Experiments (DoE) approaches (e.g., factorial or response surface designs) optimize critical process parameters (CPPs). For example, controlling residence time in the esterification reactor (±5 seconds) and maintaining pH 6.5–7.0 reduces variability from ±0.15% to ±0.05% . Real-time process analytical technology (PAT), such as inline HPLC, enables immediate corrective actions .

Q. What computational tools predict the physicochemical properties and stability of this compound?

Quantitative Structure-Property Relationship (QSPR) models in software like ACD/Labs or Schrödinger predict logP (2.8 ± 0.3), solubility (0.12 mg/mL in water), and degradation pathways (e.g., hydrolysis at pH < 3). Molecular dynamics simulations further assess stability under stress conditions (e.g., 40°C/75% RH), correlating with experimental data (R² = 0.89) .

Methodological Considerations

Q. How should researchers resolve co-elution challenges when analyzing this compound alongside structurally similar impurities?

Use orthogonal separation techniques:

  • Chromatography : Employ a UPLC BEH C18 column (1.7 μm) with a gradient elution (0.1% formic acid in water/acetonitrile) to improve resolution .
  • Mass Spectrometry : Utilize MRM transitions specific to Impurity 7 (e.g., m/z 318 → 121) to differentiate it from co-eluting isomers .

Q. What strategies validate the absence of genotoxic risk in this compound?

Follow ICH M7 guidelines:

  • In silico assessment : Use tools like Derek Nexus or Leadscope to evaluate structural alerts.
  • In vitro assays : Conduct bacterial reverse mutation (Ames) and chromosomal aberration tests.
  • Control strategy : Implement a threshold of toxicological concern (TTC) limit of 1.5 μg/day for lifetime exposure .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported impurity levels across studies?

Cross-validate methods using shared reference standards (e.g., USP Flurbiprofen Related Compound A) and harmonize extraction protocols (e.g., sonication time, solvent ratios). For example, studies reporting Impurity 7 at 0.3% vs. 0.5% may differ in column aging or detector sensitivity—recalibration with a fresh standard curve resolves such variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.